(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone
Descripción
Propiedades
IUPAC Name |
[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-9-13(23-10(2)17-9)16(21)20-7-5-12(6-8-20)15-19-18-14(22-15)11-3-4-11/h11-12H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPGISMIIGLTTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Comparación Con Compuestos Similares
Benzothiazole- and Pyrazolone-Containing Analogues
Example Compound : 4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one (Chakib et al., 2010) .
| Property | Target Compound | Benzothiazole-Pyrazolone Analogue |
|---|---|---|
| Core Heterocycles | 1,3,4-Oxadiazole, Thiazole | Benzothiazole, Pyrazolone |
| Key Substituents | Cyclopropyl, Piperidine, Dimethylthiazole | Allyl, Phenyl, Methyl |
| Hydrogen Bond Acceptors | 6 (oxadiazole, thiazole, ketone) | 5 (benzothiazole, pyrazolone) |
| Lipophilicity (Predicted logP) | Moderate (~3.2) | Higher (~3.8) due to phenyl/allyl groups |
Discussion: The target compound’s 1,3,4-oxadiazole is more electron-deficient than benzothiazole, favoring interactions with electron-rich biological targets. The piperidine moiety enhances solubility compared to the phenyl group in Chakib’s analogue, which may improve bioavailability.
Piperazine/Piperidine Methanone Derivatives
Example Compound: 4-(4-Methoxyphenyl)piperazin-1-ylmethanone (CAS 1325303-18-1) .
| Property | Target Compound | Piperazine Methanone Derivative |
|---|---|---|
| Core Structure | Piperidine-linked oxadiazole/thiazole | Piperazine-linked methoxyphenyl/piperidine |
| Solubility | Moderate (piperidine basicity) | Higher (piperazine’s dual nitrogen atoms) |
| Metabolic Stability | High (oxadiazole resists oxidation) | Moderate (piperazine susceptible to N-oxidation) |
| Aromatic Substituents | Cyclopropyl (electron-withdrawing) | Methoxyphenyl (electron-donating) |
Discussion: The target compound’s piperidine and oxadiazole combination balances solubility and stability, whereas piperazine derivatives (e.g., 4-(4-Methoxyphenyl)piperazin-1-ylmethanone) prioritize solubility at the cost of metabolic vulnerability. The cyclopropyl group in the target compound may reduce metabolic degradation compared to methoxyphenyl groups, which are prone to demethylation .
Thiazole-Containing Bioactive Compounds
Example Compound : Sulfathiazole (antibiotic).
| Property | Target Compound | Sulfathiazole |
|---|---|---|
| Thiazole Substitution | 2,4-Dimethyl | Unsubstituted |
| Pharmacological Target | Undisclosed (presumed enzyme/receptor) | Dihydropteroate synthase |
| Lipophilicity | Higher (dimethyl groups) | Lower |
This modification could shift therapeutic applications from antibacterial (as in sulfathiazole) to targets requiring deeper tissue penetration.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
